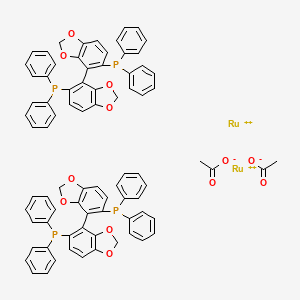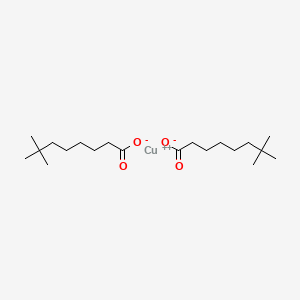
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex organometallic compound. This compound features two aluminum atoms coordinated with two distinct geometric isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. The (Z) and (E) notations indicate the different spatial arrangements of the substituents around the double bond in the hept-3-en-3-olate ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum typically involves the reaction of aluminum alkyls or aluminum halides with the corresponding (Z) and (E) isomers of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compounds. Common solvents used include toluene, hexane, or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and rigorous control of reaction parameters such as temperature, pressure, and reaction time are crucial for obtaining the desired product.
化学反応の分析
Types of Reactions
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The aluminum centers can be oxidized to form aluminum oxides.
Reduction: The compound can be reduced under specific conditions to yield aluminum hydrides.
Substitution: Ligand exchange reactions can occur, where the hept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce aluminum hydrides.
科学的研究の応用
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a delivery agent for therapeutic compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to coordinate with various ligands.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum involves the coordination of the aluminum centers with the hept-3-en-3-olate ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The aluminum centers can interact with other molecules through Lewis acid-base interactions, facilitating catalytic processes and ligand exchange reactions.
類似化合物との比較
Similar Compounds
Dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Similar in structure but lacks the (E) isomer.
Dialuminum;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Similar in structure but lacks the (Z) isomer.
Aluminum tris(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate): Contains three hept-3-en-3-olate ligands coordinated to a single aluminum center.
Uniqueness
The uniqueness of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum lies in its dual isomeric coordination, which imparts distinct chemical properties and reactivity compared to compounds with only one isomeric form. This dual coordination allows for more versatile applications in catalysis and material science.
特性
IUPAC Name |
dialuminum;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.2Al/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+3/p-4/b2*8-7+;2*8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXYVNUVSGMQCJ-LWYLHWECSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76Al2O8+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)



RUTHENIUM(II) CHLORIDE](/img/structure/B8117779.png)


![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8117809.png)






